Dimetholizine

Description

Contextualization within Ligand-Target Interaction Research

The study of how a ligand—a substance that forms a complex with a biomolecule—binds to its target is a cornerstone of drug discovery. sci-hub.senih.gov Ligand-based in silico, or computational, methods are instrumental in predicting the potential targets of bioactive molecules, which helps to elucidate the polypharmacology and safety profiles of existing drugs. d-nb.info The principle behind this approach is that known bioactive ligands can serve as references to predict the targets for a new compound. d-nb.info

Dimetholizine has been a subject of such research, which has expanded the understanding of its biological activity beyond its initially recognized effects. nih.govresearchgate.net Computational studies predicted that this compound would act as an alpha1D-Adrenergic blocker and also bind to Dopamine (B1211576) D2 and 5-HT1A receptors. Subsequent experimental validation through techniques like radioligand binding assays has confirmed these predictions, revealing a more complex pharmacological profile than previously understood. nih.govresearchgate.netnih.govgiffordbioscience.com

In addition to its predicted and confirmed activities, research has revealed new interactions with α1 adrenergic receptors. nih.govresearchgate.net This broader understanding of this compound's target engagement contributes to a more complete picture of its potential effects. The central nervous system (CNS) activity of this compound is likely influenced by its interactions with the D2 and 5-HT1A receptors, which are associated with the modulation of anxiety and aggression. nih.govresearchgate.netescholarship.org

Table 1: Experimentally Determined Binding Affinities (Ki) of this compound for Various Receptors

| Target Receptor | Binding Affinity (Ki) in nM |

| α1A Adrenergic Receptor | 1.2 |

| α1B Adrenergic Receptor | 14 |

| α1D Adrenergic Receptor | 7.0 |

| Dopamine D2 Receptor | Not specified |

| 5-HT1A Receptor | 140 |

This table presents the inhibition constants (Ki), which indicate the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. pharmacologycanada.org Data sourced from Keiser et al., 2009. scispace.com

Overview of Historically Attributed Pharmacological Activities

Historically, this compound has been recognized for two primary pharmacological activities: as an antihistamine and as an antihypertensive agent. researchgate.netscispace.com Its classification as an antiallergic agent is noted in the World Health Organization's list of International Nonproprietary Names (INN) for pharmaceutical substances. who.int

The antihypertensive properties of this compound are considered consistent with its observed affinity for adrenergic receptors. nih.gov The mechanism of action for many antihypertensive drugs involves targeting the sympathetic nervous system or the renin-angiotensin system. youtube.com While the precise historical development of this compound is not extensively detailed in recent literature, its use in psychiatric clinical trials dates back to the early 1960s, although its mechanism of action in the central nervous system was not well understood at the time. nih.govresearchgate.net

The initial characterization of this compound as an antihistamine points to its action as an H1 receptor antagonist. wikipedia.orgdrugbank.commdpi.com First-generation H1 antagonists are known for their ability to cross the blood-brain barrier and cause sedation, a side effect that has been linked to their therapeutic use in some contexts. wikipedia.orgnih.gov

Table 2: Historically Attributed Pharmacological Actions of this compound

| Pharmacological Action | Associated Receptor/System |

| Antihistamine | Histamine (B1213489) H1 Receptor |

| Antihypertensive | Adrenergic Receptors |

This table summarizes the traditionally recognized pharmacological roles of this compound.

Structure

3D Structure

Properties

CAS No. |

7008-00-6 |

|---|---|

Molecular Formula |

C15H24N2O2 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

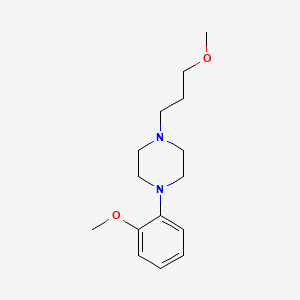

1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine |

InChI |

InChI=1S/C15H24N2O2/c1-18-13-5-8-16-9-11-17(12-10-16)14-6-3-4-7-15(14)19-2/h3-4,6-7H,5,8-13H2,1-2H3 |

InChI Key |

ITNSQDCAZVVFMS-UHFFFAOYSA-N |

SMILES |

COCCCN1CCN(CC1)C2=CC=CC=C2OC |

Canonical SMILES |

COCCCN1CCN(CC1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Molecular Target Profiling and Polypharmacology

In Silico Prediction Methodologies for Target Identification

Computational techniques are instrumental in predicting potential molecular targets for compounds like Dimetholizine, offering a systematic way to explore its polypharmacology. nih.gov These methods leverage vast databases of known drug-target interactions to forecast new associations. scispace.com

The Similarity Ensemble Approach (SEA) is a chemoinformatics method that predicts new molecular targets for drugs by comparing the structural similarity of a given compound to sets of ligands known to bind to specific protein targets. nih.govscispace.com This method is based on the principle that structurally similar ligands often share common targets. bkslab.org Unlike methods that compare protein sequences, SEA relates proteins based on the chemical similarity of their ligands, quantified by an expectation value (E-value). nih.govscispace.com A lower E-value signifies a higher probability that the similarity is not due to random chance.

In the case of this compound, SEA has been used to computationally screen it against a large number of protein targets. nih.gov This analysis predicted several novel "off-targets" with high statistical significance. The predictions for this compound included strong associations with several aminergic receptors, as indicated by their low E-values. nih.gov

Table 1: Predicted Targets for this compound using SEA

| Predicted Target | E-value |

|---|---|

| α1 Adrenergic Receptor | 1.6 x 10⁻¹²⁹ |

| 5-HT1A Receptor | 2.7 x 10⁻¹¹³ |

| Dopamine (B1211576) D2 Receptor | 7.4 x 10⁻⁵⁶ |

Data sourced from a 2009 study published in Nature Biotechnology. nih.gov

These predictions pointed towards a multi-target profile for this compound, extending beyond its known role as an antihistamine and suggesting interactions with adrenergic, serotonergic, and dopaminergic systems. nih.gov

Ligand-based similarity ranking is a foundational concept in target fishing, where the potential targets for a query molecule are identified based on its similarity to known active ligands. d-nb.infonih.gov This approach relies on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. volkamerlab.org Molecular similarity is often calculated using 2D or 3D representations, such as molecular fingerprints. nih.govnih.gov

Application of Similarity Ensemble Approach (SEA) to this compound

Experimentally Validated Receptor Binding Affinities (In Vitro Studies)

Following computational predictions, in vitro binding assays are crucial for experimental validation. These studies directly measure the affinity of a compound for a specific receptor, typically expressed as a Ki (inhibition constant) or Kd (dissociation constant) value, where a lower value indicates higher binding affinity.

This compound is classified as a first-generation antihistamine, indicating that its primary therapeutic action is mediated by blocking the Histamine (B1213489) H1 (H1R) receptor. nih.govwikipedia.org Antagonists of the H1 receptor are widely used to treat allergic reactions. nih.govmdpi.com The interaction of these antagonists with the H1 receptor binding site prevents histamine from eliciting effects such as vasodilation and pruritus. wikipedia.org While specific Ki values for this compound at the H1 receptor are noted in databases, the primary literature from the conducted search confirms its identity as an H1 antagonist. nih.gov

Confirming the in silico predictions, experimental studies have validated the interaction of this compound with the Dopamine D2 receptor. nih.gov The D2 receptor, a G protein-coupled receptor, is a key target for antipsychotic medications. redheracles.netwikipedia.org Binding assays performed by the NIMH Psychoactive Drug Screening Program confirmed that this compound binds to the D2 receptor. nih.gov

The Serotonin (B10506) 5-HT1A receptor, another target predicted by the SEA method, has also been experimentally confirmed as a binding partner for this compound. nih.gov The 5-HT1A receptor is implicated in the modulation of mood and cognition and is a target for anxiolytic and antidepressant drugs. wikipedia.orgpsychopharmacologyinstitute.com Like the D2 receptor, the binding of this compound to the human 5-HT1A receptor was validated through radioligand competition binding assays. nih.govnih.govnih.gov

Table 2: Experimentally Validated Binding Affinities (Ki) of this compound

| Validated Target | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 Receptor | 180 nM |

| Serotonin 5-HT1A Receptor | 110 nM |

Data sourced from a 2009 study published in Nature Biotechnology. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Histamine |

| Serotonin (5-HT) |

Alpha1-Adrenergic Receptor Subtype Interactions (e.g., α1D)

Research has identified this compound as an antagonist of alpha-1 (α1) adrenergic receptors. nih.govnih.gov These receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. nih.govmdedge.comwikipedia.org The α1-adrenergic receptor family is divided into three main subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 signaling pathway to mediate their effects, primarily smooth muscle contraction. nih.govamegroups.cnebi.ac.uk

Radioligand competition binding assays have demonstrated that this compound interacts with multiple α1-adrenergic receptor subtypes. researchgate.net The binding affinities (Ki), which indicate the concentration of the drug required to bind to 50% of the receptors, were determined for each subtype. The Ki values for this compound at the α1A, α1B, and α1D subtypes were found to be 70 nM, 240 nM, and 170 nM, respectively. nih.gov This demonstrates a notable affinity for α1-adrenergic receptors, with a preference for the α1A subtype. nih.govresearchgate.net The interaction with the α1D subtype is part of this broader antagonistic profile at α1-receptors. nih.govresearchgate.net

Table 1: Binding Affinity (Ki) of this compound at α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| α1A | 70 |

| α1B | 240 |

| α1D | 170 |

Data sourced from Keiser, M.J., et al. (2009). nih.gov

Exploration of Polypharmacological Spectrum and Off-Target Binding

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical aspect of drug action, influencing both therapeutic efficacy and potential side effects. researchgate.netescholarship.org this compound exemplifies this concept, exhibiting binding activity across different receptor families beyond its known interaction with α1-adrenergic receptors. nih.govresearchgate.netscispace.com

Investigations into its broader receptor profile revealed that this compound also binds with significant affinity to the Dopamine D2 receptor and the Serotonin 5-HT1A receptor. nih.govescholarship.org The binding affinities (Ki) for these off-target interactions were quantified at 180 nM for the D2 receptor and 110 nM for the 5-HT1A receptor. nih.gov

Table 2: Polypharmacological Binding Profile of this compound

| Target Receptor | Binding Affinity (Ki) in nM | Receptor Family |

|---|---|---|

| α1A Adrenergic | 70 | Adrenergic |

| 5-HT1A | 110 | Serotonergic |

| α1D Adrenergic | 170 | Adrenergic |

| Dopamine D2 | 180 | Dopaminergic |

| α1B Adrenergic | 240 | Adrenergic |

Data sourced from Keiser, M.J., et al. (2009). nih.gov

The identification of this compound's off-target profile was facilitated by computational methods designed to predict new drug-target interactions. nih.gov Specifically, the Similarity Ensemble Approach (SEA) was instrumental in this discovery. nih.gov SEA is a chemoinformatics tool that systematically compares the chemical structure of a given drug against large libraries of ligands with known activities at specific biological targets. nih.govnih.gov By quantifying the similarity between the drug and these ligand sets, the method generates statistical expectations (E-values) for potential new drug-target associations. nih.gov

For this compound, this predictive modeling approach highlighted a significant similarity to ligands for α1-adrenergic, D2, and 5-HT1A receptors. nih.gov Subsequent experimental validation through radioligand binding assays confirmed these computationally predicted interactions, demonstrating the power of such in silico tools to uncover previously unknown polypharmacology and expand the understanding of a drug's molecular interactions. nih.govresearchgate.net

Elucidation of Mechanism of Action Preclinical Focus

Receptor Agonism/Antagonism Characterization in Model Systems

Studies have characterized Dimetholizine as an antagonist at several key receptors, primarily through radioligand competition binding assays. Its primary predicted target is the histamine (B1213489) H1 receptor, consistent with its classification as an antihistamine. ncats.iotargetmol.com Virtually all H1-antihistamines function as inverse agonists at this receptor, blocking the actions of endogenous histamine that lead to allergic reactions. wikipedia.orgdrugbank.com

Beyond its well-known antihistaminic action, further screening has revealed that this compound possesses significant antagonist activity at several other aminergic GPCRs. nih.gov It was found to bind to dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. ncats.iotargetmol.comnih.gov Additionally, computational predictions, which were later confirmed experimentally, identified this compound as an α1-adrenergic blocker. targetmol.comnih.gov Its affinity for adrenergic receptors is considered consistent with its antihypertensive activity. nih.govescholarship.org

The binding affinities for these newly identified off-targets have been quantified, revealing potent interactions. nih.gov This polypharmacology, or the ability to bind to multiple targets, suggests a more complex mechanism of action than was initially understood. researchgate.net

Table 1: Receptor Binding Profile of this compound

| Receptor Target | Activity | Binding Affinity (Ki) | Citation |

|---|---|---|---|

| Histamine H1 | Antagonist/Inverse Agonist | Primary Target | ncats.iotargetmol.com |

| α1A Adrenergic | Antagonist | 70 nM | nih.gov |

| α1B Adrenergic | Antagonist | 240 nM | nih.gov |

| α1D Adrenergic | Antagonist | 170 nM | nih.gov |

| 5-HT1A Serotonin | Antagonist | 110 nM | nih.gov |

Cellular Pathway Modulation Studies (e.g., G-protein Coupled Receptor Signaling)

The receptors targeted by this compound—histamine, adrenergic, dopamine, and serotonin receptors—are all members of the large G-protein coupled receptor (GPCR) family. nih.govwikipedia.org GPCRs are integral membrane proteins that translate extracellular signals into intracellular responses. mdpi.com The canonical GPCR signaling pathway is initiated when an agonist binds to the receptor, inducing a conformational change. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein, causing the Gα subunit to dissociate from the Gβγ dimer. wikipedia.org These dissociated components then modulate the activity of downstream effector proteins, such as enzymes or ion channels, initiating a cellular response. wikipedia.orgbiomolther.org

As an antagonist, this compound binds to these receptors but does not activate them; instead, it blocks the binding of endogenous agonists like histamine, norepinephrine (B1679862), serotonin, and dopamine. By occupying the receptor's binding site, this compound prevents the initiation of these G-protein-mediated signaling cascades. This inhibitory action at multiple GPCRs is the basis of its observed pharmacological effects. For example, its blockade of histamine H1 receptors prevents histamine-induced signaling, while its antagonism at α1-adrenergic receptors inhibits norepinephrine-mediated pathways, contributing to its antihypertensive effect. nih.govescholarship.org The modulation of these pathways is central to this compound's function, demonstrating how a single compound can influence multiple physiological systems by interacting with various GPCRs.

Unexplained Aspects of Central Nervous System Activity

While the antihypertensive and antihistaminic effects of this compound are reasonably explained by its antagonism at adrenergic and histamine receptors, respectively, its full mechanism of action within the central nervous system (CNS) is not completely understood. escholarship.orgresearchgate.net The brain is a complex system, and oxidative stress and biochemical imbalances can significantly impact its function. nih.gov The discovery that this compound also binds to dopamine D2 and serotonin 5-HT1A receptors has provided crucial insights, as these interactions likely contribute to its CNS activity. nih.govresearchgate.net

The D2 and 5-HT1A receptors are implicated in the modulation of mood and behavior, including anxiety and aggression. nih.govresearchgate.net Furthermore, the D2 receptor is a primary target for many antipsychotic medications. nih.govnih.gov The finding that this compound acts as an antagonist at these specific receptors helps to contextualize its observed CNS effects, which were noted in psychiatric clinical trials dating back to the 1960s. escholarship.orgresearchgate.net However, the precise way in which this compound's concurrent antagonism of histamine, adrenergic, dopaminergic, and serotonergic receptors integrates to produce a net effect on the CNS remains an area of active investigation. The compound's complex receptor profile suggests a sophisticated interplay between different neurotransmitter systems, the full details of which are still being elucidated.

Structure Activity Relationship Sar Studies

Computational Approaches to SAR Elucidation for Related Ligands

The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). researchgate.netashp.org For H1-antihistamines like Dimetholizine, computational techniques, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in understanding these relationships. researchgate.netresearchgate.netnih.gov QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. umb.edu

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. koreascience.krtandfonline.combrieflands.com These methods analyze the steric and electrostatic fields of molecules to predict their activity. koreascience.krtandfonline.comnih.gov For instance, in studies of piperazine (B1678402) derivatives, which are structurally related to many antihistamines, CoMFA has been used to correlate electrostatic and steric factors with their antagonistic effects. koreascience.krnih.gov Such studies have shown that these factors, rather than hydrophobicity, are often key to the antagonistic effect. koreascience.krnih.gov

These computational models allow researchers to predict the activity of new compounds, thereby minimizing the number of molecules that need to be synthesized and tested. koreascience.kr By analyzing a training set of compounds with known activities, predictive models can be developed and validated. tandfonline.com For example, a QSAR model developed for a series of H1 receptor inverse agonists showed a high correlation between predicted and observed binding affinities, indicating the model's utility in designing future antihistamines. tandfonline.com

In Silico Modeling of Molecular Substructures and Receptor Interactions

In silico modeling, which involves computer simulations, is crucial for visualizing and understanding the interactions between drug molecules and their biological targets at an atomic level. numberanalytics.comlabcorp.comnih.govmdpi.com Techniques like molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism. researchgate.netmdpi.comnih.govresearchgate.net

For H1-antihistamines, docking studies have been performed using homology models of the H1-receptor, especially before its crystal structure was fully elucidated. tandfonline.com These studies help in understanding how the characteristic structural features of H1 antagonists, such as the diaryl substitution, a connecting group, an alkyl chain, and a terminal tertiary amine, interact with the receptor's binding pocket. slideshare.net

Molecular docking of first-generation antihistamines like mepyramine and meclizine (B1204245) into the H1 receptor structure has revealed key interactions. nih.govbiorxiv.org For example, a conserved aspartic acid residue in the receptor is thought to form an ionic hydrogen bond with the basic nitrogen atom present in most H1-antagonists. nih.gov The aromatic rings of the antagonists also form important interactions within the binding site. nih.govacs.org Comparing the docking of first-generation antihistamines with second-generation ones, like levocetirizine, has helped to identify conserved binding sites and understand differences in binding affinity and selectivity. biorxiv.org

The use of flexible docking protocols, which allow for movement in the receptor's amino acid side-chains, offers a more realistic simulation of the induced fit between a ligand and a receptor. mdpi.com These advanced computational methods are essential for rational drug design and for optimizing the interactions between a drug's molecular substructures and its target receptor. researchgate.netbiorxiv.org

Analysis of Molecular Features Contributing to Polypharmacological Profile

First-generation H1-antihistamines, including this compound, are known for their polypharmacology, meaning they interact with multiple biological targets. nih.govtandfonline.com This lack of receptor selectivity is a key molecular feature that contributes to their broad range of effects. nih.govutppublishing.com Unlike the more selective second-generation antihistamines, first-generation agents can bind to muscarinic, serotonin (B10506), and α-adrenergic receptors, in addition to the H1 receptor. nih.govtandfonline.comutppublishing.com

This promiscuity is a direct result of their molecular structure. The pharmacophore of first-generation antihistamines is relatively simple, allowing it to fit into the binding sites of various receptors. This cross-reactivity is responsible for many of the side effects associated with these drugs. nih.govtandfonline.com For example, their ability to cross the blood-brain barrier and interact with central H1 and other receptors leads to effects like sedation. nih.govnih.govudes.edu.co

Preclinical Investigation in Relevant Biological Models Excluding Human Data

In Vitro Cellular Assays for Functional Validation of Target Binding

The mechanism of action of Dimetholizine has been explored through various in vitro assays, which are essential for confirming its interaction with specific molecular targets. nih.gov Radioligand competition binding assays are a key method used to determine the binding affinity of a compound to a receptor. nih.govmerckmillipore.com In these assays, a radiolabeled ligand known to bind to the target receptor is used in competition with the test compound.

Research has demonstrated that this compound binds to multiple receptors. escholarship.org Notably, it has shown affinity for the α1D-adrenergic receptor. escholarship.orgscispace.com In radioligand competition binding assays, this compound was tested for its ability to displace a known ligand from the α1D-adrenergic receptor, yielding an inhibition constant (Ki) of 171 nM. scispace.com A lower Ki value is indicative of a higher binding affinity. scispace.com

Further studies have also identified its binding to the D2 dopamine (B1211576) receptor and the 5-HT1A serotonin (B10506) receptor, which may contribute to its effects on the central nervous system. escholarship.org The binding affinity of this compound to these receptors suggests a potential for a complex pharmacological profile. escholarship.org

Interactive Table: this compound In Vitro Binding Affinity

| Target Receptor | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| α1D-Adrenergic Receptor | 171 nM | Radioligand Competition Binding |

| D2 Dopamine Receptor | Data not specified | Binding Assay |

Animal Models for Pharmacological Characterization

Animal models are indispensable in preclinical research for understanding the physiological effects of a compound in a living system. taconic.com For this compound, animal models have been instrumental in characterizing its antihistaminic and antihypertensive properties. ijpsr.comslideshare.net

Antihistaminic Activity: Models of antihistaminic activity often involve challenging an animal with histamine (B1213489) and observing the protective effects of the test compound. ijpsr.comresearchgate.net A common model is the histamine-induced bronchospasm in guinea pigs. ispub.combiomolther.org In this model, animals are exposed to a histamine aerosol, which induces bronchoconstriction, and the ability of a compound to prevent or delay the onset of these effects is measured. ispub.com While specific data for this compound in this model is not detailed in the available literature, its classification as an antihistamine suggests it would be active in such a model. scribd.com

Antihypertensive Activity: To evaluate antihypertensive effects, various animal models of hypertension are utilized, such as spontaneously hypertensive rats (SHR) or rats with induced hypertension. nih.govslideshare.net The blood pressure of these animals is monitored after administration of the test compound. nih.govmdpi.com The antihypertensive potential of new compounds is often compared to established drugs like prazosin. nih.gov Although the specific outcomes of this compound in these models are not extensively documented in recent literature, its investigation as an antihypertensive agent implies its activity in lowering blood pressure in relevant animal models. nih.govnih.gov

Organ/Tissue Level Studies of Receptor Expression and Ligand Binding

Studies at the organ and tissue level provide insight into where a compound might exert its effects. These studies often involve isolated organ preparations to examine the direct action of a compound on specific tissues. biomolther.org

For antihistaminic activity, isolated tissue preparations such as the guinea pig ileum are commonly used. biomolther.org The tissue is placed in an organ bath, and its contraction in response to histamine is measured. biomolther.org The ability of an antihistamine to inhibit this contraction provides a measure of its H1 receptor blocking capability. biomolther.org

In the context of antihypertensive action, the expression and activity of adrenergic receptors in vascular smooth muscle are of high interest. The binding of this compound to α1D-adrenergic receptors, as shown in cellular assays, suggests that it may influence the contraction and relaxation of blood vessels, a key factor in blood pressure regulation. escholarship.orgscispace.com The distribution of these receptors in different vascular beds would determine the specific hemodynamic effects of the compound.

Metabolic Pathway Analysis Preclinical, in Vitro/in Vivo Models

In Vitro Hepatic Microsomal Metabolism

There are no published studies detailing the in vitro metabolism of dimetholizine using hepatic microsomal preparations from any species, including common preclinical models like rats. theswissbay.charchive.org Liver microsomes are a standard tool used in early drug development to assess metabolic stability and identify the primary routes of metabolism for a new chemical entity. admescope.compharmaron.com The absence of such data for this compound means that its susceptibility to breakdown by liver enzymes and its rate of metabolic clearance are unknown.

Identification of Potential Metabolites in Preclinical Systems

Consequently, without in vitro or in vivo metabolism studies, there is no information available on the potential metabolites of this compound that may be formed in preclinical systems. The identification of metabolites is crucial as they can have their own pharmacological or toxicological effects, sometimes more potent than the parent compound.

Enzyme Systems Involved in Biotransformation

The specific enzyme systems, such as the cytochrome P450 (CYP450) superfamily, that are responsible for the biotransformation of this compound have not been identified. scispace.comwho.intantibodysociety.org While it is probable that CYP450 enzymes are involved, as is common for many xenobiotics, the specific isozymes (e.g., CYP3A4, CYP2D6) that may metabolize this compound are unknown. nih.gov This information is vital for predicting potential drug-drug interactions.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification in Biological Matrices (Preclinical)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to the quantitative analysis of drug compounds in preclinical studies. These techniques separate the analyte of interest from the complex matrix of biological fluids, such as blood, plasma, and urine, allowing for accurate quantification.

For the analysis of Dimetholizine in preclinical biological samples, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a suitable detector, such as a UV or mass spectrometer detector, would be a primary choice. The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation.

Table 1: Hypothetical RP-HPLC Parameters for this compound Analysis in Preclinical Samples

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 230 nm or Mass Spectrometer |

Gas Chromatography (GC) could also be a viable technique, particularly if this compound is volatile or can be derivatized to increase its volatility. GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and quantification. nih.gov

Spectroscopic Methods for Structural Characterization of Compound or Metabolites (Preclinical)

Spectroscopic techniques are indispensable for the structural elucidation of a new compound and its metabolites. chemicalbook.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to determine the complete chemical structure of this compound. These techniques provide information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, would further aid in assigning the complex spectral data and confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine and ether functional groups, which are common in many antihistamine structures.

Mass Spectrometry-Based Approaches in Preclinical Analysis

Mass Spectrometry (MS), especially when coupled with chromatography (LC-MS or GC-MS), is a cornerstone of modern bioanalytical chemistry due to its high sensitivity and selectivity. docbrown.info In preclinical studies, it is used for quantification, metabolite identification, and pharmacokinetic studies.

For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice for quantification in biological matrices. docbrown.info This technique offers low detection limits and high specificity. The process involves the ionization of the parent molecule and then fragmentation into characteristic product ions, which are then detected.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Q1) | m/z 265.2 (corresponding to [M+H]⁺ for C15H24N2O2) |

| Product Ion (Q3) | Hypothetical fragment, e.g., m/z 150.1 |

| Collision Energy | Optimized for maximal fragment ion intensity |

| Dwell Time | 100 ms |

The fragmentation pattern of a molecule in the mass spectrometer is unique and serves as a fingerprint for its identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition of the parent compound and its metabolites. youtube.com

Non-Target Screening Approaches for Compound Identification in Environmental Contexts

Non-target screening (NTS) is an increasingly important approach for identifying a wide range of chemical contaminants in environmental samples, such as water and soil, without prior selection of target analytes. cenmed.com This is particularly relevant for identifying emerging contaminants, including pharmaceuticals. A study on non-target screening of environmental pollutants has previously listed this compound as a potential environmental contaminant, providing its CAS number (7008-00-6) and molecular formula (C15H24N2O2). orslabs.com

The general workflow for NTS involves sample collection, extraction, analysis by high-resolution mass spectrometry (HRMS), and sophisticated data processing to tentatively identify detected compounds.

Table 3: General Workflow for Non-Target Screening of Pharmaceuticals

| Step | Description |

| 1. Sample Preparation | Extraction of a broad range of compounds from the environmental matrix (e.g., water, soil). |

| 2. HRMS Analysis | Analysis using techniques like LC-QTOF-MS or LC-Orbitrap-MS to acquire high-resolution mass spectra. |

| 3. Data Processing | Peak picking, feature detection, and alignment of chromatograms. |

| 4. Compound Identification | Comparison of accurate mass and isotopic patterns against large chemical databases. Fragmentation spectra (MS/MS) are used for structural confirmation. |

The identification of this compound in an environmental sample via NTS would involve matching its measured accurate mass to its theoretical mass and comparing its fragmentation pattern with spectral libraries or in-silico fragmentation predictions. google.com

Future Research Directions and Unexplored Avenues

Advanced Computational Modeling for Novel Target Prediction

The principle that molecules with similar chemical structures are likely to exhibit similar biological activities serves as a foundation for modern computational pharmacology. escholarship.org In recent years, in silico target fishing has become a powerful tool to predict new molecular targets for existing drugs, thereby explaining their polypharmacology or identifying opportunities for drug repositioning. d-nb.info

For Dimetholizine, the application of the Similarity Ensemble Approach (SEA), a computational method that compares the chemical structure of a drug to sets of ligands with known biological targets, has been particularly illuminating. nih.govescholarship.org This approach predicted that this compound would interact with several aminergic G-protein coupled receptors (GPCRs). Subsequent experimental validation through radioligand competition binding assays confirmed these predictions, revealing potent affinities for several previously unknown targets. researchgate.netnih.govscispace.com Specifically, this compound was found to bind to multiple α1-adrenergic receptor subtypes, the dopamine (B1211576) D2 receptor, and the serotonin (B10506) 5-HT1A receptor. researchgate.netnih.gov

These findings underscore the value of advanced computational modeling in expanding our understanding of a drug's target space. Future computational work could involve using more sophisticated modeling techniques, such as 3D-pharmacophore modeling and molecular docking simulations, to further refine the binding modes of this compound at these receptors. mdpi.com Such studies can provide a structural basis for its activity and guide the rational design of new molecules.

| Predicted Target Class | Specific Target | Experimentally Determined Affinity (Ki, nM) |

|---|---|---|

| α1 Adrenergic Blocker | α1A | 70 |

| α1B | 240 | |

| α1D | 170 | |

| 5-HT1A Antagonist | 5-HT1A | 110 |

| Dopamine D2 Antagonist | Dopamine D2 | 180 |

Comprehensive Omics-Based Approaches to Elucidate Biological Effects in Model Systems

Given the confirmed polypharmacology of this compound, its net biological effect is likely the result of complex interactions across multiple signaling pathways. nih.gov To move beyond single-target analysis and capture a holistic view of the compound's impact, comprehensive omics-based approaches are a critical future direction. nih.gov Techniques such as transcriptomics (RNA sequencing), proteomics, and metabolomics can provide an unbiased, system-wide survey of the molecular changes induced by this compound in relevant biological models. researchgate.netmdpi.com

For instance, treating neuronal or cardiac cell lines expressing this compound's target receptors (α1-adrenergic, D2, 5-HT1A) and performing differential transcriptomic analysis could reveal entire gene networks that are up- or down-regulated. nih.gov Proteomics could then identify corresponding changes in protein expression and post-translational modifications, while metabolomics could uncover shifts in cellular metabolism resulting from these signaling events. researchgate.net Integrating these multi-omics datasets can help construct a comprehensive picture of the drug's mechanism of action, potentially identifying novel biomarkers of its activity and uncovering effects that are not predictable from its receptor binding profile alone. frontiersin.org

Investigation of Potential Non-Canonical Mechanisms of Action

The established activity of this compound at its known targets involves canonical G-protein signaling. nih.gov However, it is increasingly recognized that GPCRs can also signal through non-canonical, G-protein-independent pathways, often involving scaffolding proteins like β-arrestins. nih.gov These alternative pathways can lead to distinct and long-lasting cellular outcomes compared to classical G-protein activation. frontiersin.org

Synthesis of Analogs for Refined SAR Studies and Target Selectivity

With a validated set of biological targets, a logical next step in the chemical exploration of this compound is the synthesis of a focused library of chemical analogs for detailed structure-activity relationship (SAR) studies. nih.gov The goal of SAR is to systematically modify the chemical scaffold of a lead compound to understand how specific structural features influence its biological activity. nih.gov

By creating analogs of this compound and testing their binding affinities at the α1-adrenergic, D2, and 5-HT1A receptors, researchers can map the key chemical moieties responsible for its polypharmacology. This knowledge can then be leveraged to design new compounds with refined pharmacological profiles. For instance, it may be possible to synthesize analogs that are highly selective for a single target (e.g., a potent and selective D2 antagonist) or that possess a desired combination of activities (e.g., dual D2/5-HT1A antagonism). This approach, which has been successfully applied to related compounds like Sedalande, holds the potential to generate novel chemical probes to study these receptors or to develop new therapeutic candidates with improved efficacy and selectivity. nih.govescholarship.org

Q & A

Q. What are the primary pharmacological targets of Dimetholizine, and how are these interactions experimentally validated?

this compound exhibits activity at multiple receptors, including 5-HT1A, α1B, and D2 receptors, as demonstrated through ligand-receptor binding assays. Methodological validation involves competitive binding experiments using radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify receptor affinity (e.g., IC₅₀ values). Dose-response curves and selectivity profiling against related receptors (e.g., α1A, β-adrenergic subtypes) are critical to confirm specificity. Data should be analyzed using nonlinear regression models to calculate binding constants .

Q. What synthetic routes are documented for this compound, and what analytical techniques ensure purity and structural integrity?

this compound (INN: 7008-00-6) synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or cyclization protocols. Post-synthesis, purity is verified via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). Method details must include solvent systems, reaction temperatures, and catalyst specifications to ensure reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy in receptor modulation?

In vitro assays require immortalized cell lines expressing target receptors (e.g., HEK293 cells transfected with human 5-HT1A). Functional assays like cAMP accumulation or calcium flux measurements are paired with positive/negative controls (e.g., serotonin for 5-HT1A activation). Experimental design must specify cell culture conditions, agonist/antagonist pre-treatment protocols, and statistical power calculations to minimize variability .

Advanced Research Questions

Q. How can contradictions in this compound’s receptor affinity data across studies be systematically resolved?

Contradictions often arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Researchers should conduct a comparative meta-analysis, aligning experimental parameters (e.g., ligand concentrations, incubation times) and applying statistical tools like Bland-Altman plots to assess inter-study variability. Replication studies under standardized protocols are essential to validate discrepancies .

Q. What strategies optimize experimental design for studying this compound’s off-target effects in complex biological systems?

Advanced profiling combines high-throughput screening (HTS) panels (e.g., Eurofins CEREP’s SafetyScreen) with computational docking simulations. Dose-ranging studies in physiologically relevant models (e.g., ex vivo tissue preparations) help identify off-target interactions. Data should be cross-validated using orthogonal methods, such as patch-clamp electrophysiology for ion channel effects .

Q. What methodologies are recommended for integrating this compound’s pharmacokinetic and pharmacodynamic (PK/PD) data into predictive models?

Population PK/PD modeling using software like NONMEM or Monolix integrates in vivo pharmacokinetic data (e.g., plasma concentration-time curves) with receptor occupancy metrics. Covariate analysis (e.g., age, metabolic enzyme activity) and Bayesian estimation refine model accuracy. Validation requires iterative comparison with clinical or preclinical outcomes .

Q. How can researchers address ethical and reproducibility challenges in this compound-related animal studies?

Ethical compliance mandates adherence to ARRIVE guidelines, including randomization, blinding, and sample size justification. Reproducibility is enhanced by open-access sharing of raw data (e.g., via Figshare) and detailed protocols (e.g., SOPs for dosing regimens). Cross-lab validation studies using identical animal strains and husbandry conditions reduce environmental variability .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.